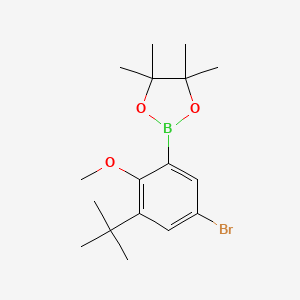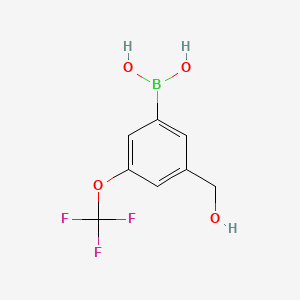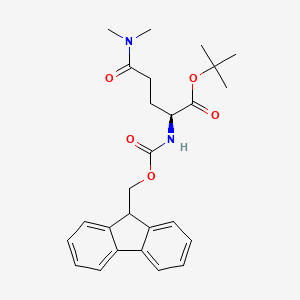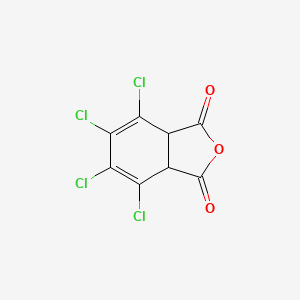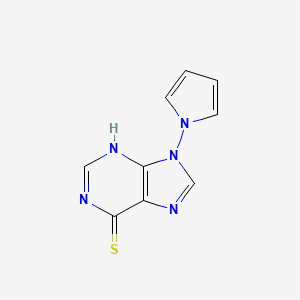
9-pyrrol-1-yl-3H-purine-6-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Pyrrol-1-yl-3H-purine-6-thione is a heterocyclic compound that contains both pyrrole and purine rings. This compound is of significant interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. The presence of both nitrogen and sulfur atoms in its structure contributes to its diverse reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-pyrrol-1-yl-3H-purine-6-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrrole derivatives with purine precursors in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 9-Pyrrol-1-yl-3H-purine-6-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
9-Pyrrol-1-yl-3H-purine-6-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, including conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 9-pyrrol-1-yl-3H-purine-6-thione involves its interaction with various molecular targets, including enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, its ability to intercalate with nucleic acids can disrupt DNA replication and transcription processes.
Comparison with Similar Compounds
Pyrrole: A simple heterocyclic compound with a five-membered ring containing one nitrogen atom.
Purine: A bicyclic heterocycle with nitrogen atoms at positions 1, 3, 7, and 9.
Thione Derivatives: Compounds containing a carbon-sulfur double bond.
Uniqueness: 9-Pyrrol-1-yl-3H-purine-6-thione is unique due to its combination of pyrrole and purine rings with a thione group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
37154-83-9 |
|---|---|
Molecular Formula |
C9H7N5S |
Molecular Weight |
217.25 g/mol |
IUPAC Name |
9-pyrrol-1-yl-3H-purine-6-thione |
InChI |
InChI=1S/C9H7N5S/c15-9-7-8(10-5-11-9)14(6-12-7)13-3-1-2-4-13/h1-6H,(H,10,11,15) |
InChI Key |
OFAFUUDNMXPKBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)N2C=NC3=C2NC=NC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


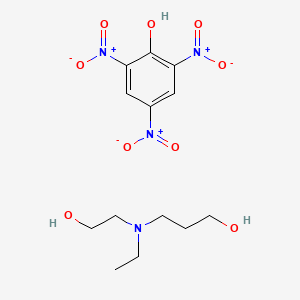
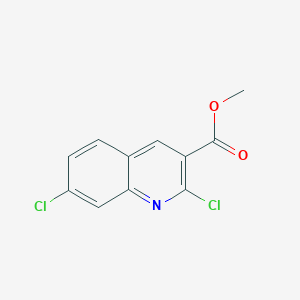
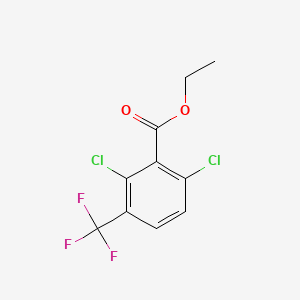

![1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane](/img/structure/B14017608.png)

![3-(4-Methoxy-2-methyl-phenyl)-2,5-dimethyl-pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B14017614.png)

![(2R)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B14017631.png)
